molecular formula C7H5ClO3 B1664645 3-Chloro-5-hydroxybenzoic acid CAS No. 53984-36-4

3-Chloro-5-hydroxybenzoic acid

Cat. No.: B1664645
CAS No.: 53984-36-4
M. Wt: 172.56 g/mol
InChI Key: RJOLIYHZZKAIET-UHFFFAOYSA-N
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Description

GPR81, also known as hydroxycarboxylic acid receptor 1 (HCAR1), is a recently de-orphanized receptor that is activated by lactic acid (EC50 ~ 1.5 mM) but not by other hydroxycarboxylic acids. 3-chloro-5-hydroxy Benzoic Acid (3-chloro-5-hydroxy BA) is an agonist of GPR81 (EC50 = 16 µM) that is inactive against the related GPR109a (HCAR2) receptor. It is similarly effective at GPR81 receptors from a variety of mammalian species and is bioavailable, stimulating lipolysis (increased serum free fatty acids) in mice fed high fat chow for 10 weeks. 3-chloro-5-hydroxy BA, like lactate, blocks basal ghrelin secretion by primary gastric mucosal cells.
5-Chloro-m-Salicylic Acid is a biochemical.

Biochemical Analysis

Biochemical Properties

3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81 . It interacts with GPR81, a G-protein-coupled receptor predominantly expressed on adipocytes . The activation of GPR81 by this compound leads to a decrease in the lipolysis of triglycerides by hormone-sensitive lipase .

Cellular Effects

The activation of GPR81 by this compound has been shown to modulate neuronal excitability in times of metabolic stress . It reduces the activity of CA1 neurons and hyperpolarizes CA1 pyramidal neurons . It also decreases the spontaneous excitatory postsynaptic current frequency and alters the paired-pulse ratio of evoked excitatory postsynaptic currents .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GPR81 . It selectively binds to GPR81, leading to a decrease in triglyceride lipolysis . This interaction results in reduced transport of fatty acids to the liver and a decrease in hepatic triglycerides .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound with a melting point of 244.0 to 248.0 °C .

Dosage Effects in Animal Models

In animal models, specifically in C57Bl6/J mice, this compound shows significant reductions in free fatty acids at all doses tested, resulting in a minimum efficacious dose of 30 mg/kg .

Metabolic Pathways

It is known that it interacts with GPR81, a receptor that plays a role in the metabolism of triglycerides .

Subcellular Localization

Given its role as a GPR81 agonist, it is likely to be found in areas of the cell where this receptor is present .

Properties

IUPAC Name

3-chloro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLIYHZZKAIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517335
Record name 3-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53984-36-4
Record name 3-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-hydroxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Alumina (1.65 g, 60 mmol) and iodine (21 g, 82 mmol) were refluxed in toluene (200 mL) for 2 hours. Then, 3-chloro-5-methoxybenzoic acid (11.2 g, 60.2 mmol; see step (i) above) dissolved in toluene (50 mL) was added, together with tetrabutylammonium iodide (1.5 g, 4 mmol), and the mixture was refluxed for another 2 hours. After cooling to ambient temperature, extractive work up gave 8.7 g, 50 mmol (yield: 83%) of the sub-title compound.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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